N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
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Overview
Description
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a complex organic compound with a unique structure that combines an amino group, diphenylethyl moiety, and a glucopyranosyl thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea typically involves multiple steps. The starting materials include (1R,2R)-2-Amino-1,2-diphenylethylamine and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiourea group can be reduced to form thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, thiol derivatives, and various substituted glucopyranosyl thiourea derivatives.
Scientific Research Applications
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea has several scientific research applications:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The glucopyranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(β-D-glucopyranosyl)thiourea: Lacks the acetyl groups, resulting in different solubility and reactivity.
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea: Differs in the anomeric configuration of the glucopyranosyl moiety, affecting its biological activity.
Uniqueness
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is unique due to its combination of chiral centers, acetylated glucopyranosyl moiety, and thiourea group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C29H35N3O9S |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-amino-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H35N3O9S/c1-16(33)37-15-22-25(38-17(2)34)26(39-18(3)35)27(40-19(4)36)28(41-22)32-29(42)31-24(21-13-9-6-10-14-21)23(30)20-11-7-5-8-12-20/h5-14,22-28H,15,30H2,1-4H3,(H2,31,32,42)/t22-,23-,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
KEPQTRHFZVSCLX-XWSJMMAPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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